Cas no 21453-68-9 ((1R,3aR,4R,6aR)-1,4-bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan)
![(1R,3aR,4R,6aR)-1,4-bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan structure](https://it.kuujia.com/scimg/cas/21453-68-9x500.png)
21453-68-9 structure
Nome del prodotto:(1R,3aR,4R,6aR)-1,4-bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
(1R,3aR,4R,6aR)-1,4-bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1R,3aR,4R,6aR)-1,4-bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
- SCHEMBL17385618
- Tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-(1R)-1alpha,3abeta,4alpha,6abeta-1H,3H-furo(3,4-c)furan
- HY-N11906
- 21453-68-9
- Diayangambin
- CS-0889656
- 1H,3H-Furo(3,4-c)furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-,(1R,3aR,4R,6aR)-
- 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4R,6aR)-
- DTXSID10175733
- MLS000877028
- (+)-Yangambin
- (+)-Epiyangambin
- MLSMR
- OO-dimethyllirioresinol B
- UB_MBA_71.1
- SMR000440663
- (+)-Diayangambin
- Yangambin
- ConMedNP.1432
- Lirioresinol-B dimethyl ether
- DA-52506
- (3R,3aR,6R,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
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- Inchi: InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22-/m0/s1
- Chiave InChI: HRLFUIXSXUASEX-QDGJQWLKSA-N
- Sorrisi: COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Proprietà calcolate
- Massa esatta: 446.1941
- Massa monoisotopica: 446.194
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 32
- Conta legami ruotabili: 8
- Complessità: 512
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 73.8Ų
- XLogP3: 2.9
Proprietà sperimentali
- Densità: 1.183
- Punto di ebollizione: 556.1°C at 760 mmHg
- Punto di infiammabilità: 221.1°C
- Indice di rifrazione: 1.537
- PSA: 73.84
(1R,3aR,4R,6aR)-1,4-bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan Letteratura correlata
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
21453-68-9 ((1R,3aR,4R,6aR)-1,4-bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan) Prodotti correlati
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